molecular formula C8H6F3NaO2S B13196994 Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate

Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate

Cat. No.: B13196994
M. Wt: 246.18 g/mol
InChI Key: WNLHGKHCMQJUEJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate: is a chemical compound with the molecular formula C8H6F3NaO2S and a molecular weight of 246.18 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate typically involves the reaction of 2-methyl-5-(trifluoromethyl)benzenesulfonyl chloride with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate is used as a reagent in organic synthesis.

Biology and Medicine: In biological and medical research, this compound is used to study the effects of sulfonyl groups on biological systems. It is also used in the synthesis of pharmaceuticals and other bioactive compounds .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate involves its ability to introduce sulfonyl groups into organic molecules. This is achieved through nucleophilic substitution reactions, where the sulfonyl group replaces a leaving group in the target molecule. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Comparison: Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination of substituents imparts unique chemical properties, such as increased reactivity and stability, compared to similar compounds .

Properties

Molecular Formula

C8H6F3NaO2S

Molecular Weight

246.18 g/mol

IUPAC Name

sodium;2-methyl-5-(trifluoromethyl)benzenesulfinate

InChI

InChI=1S/C8H7F3O2S.Na/c1-5-2-3-6(8(9,10)11)4-7(5)14(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1

InChI Key

WNLHGKHCMQJUEJ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)S(=O)[O-].[Na+]

Origin of Product

United States

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